2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene
Description
2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene is a substituted aromatic compound featuring a 1,3,5-trichlorobenzene core with benzyloxy groups at the 2- and 4-positions. The benzyloxy substituents introduce steric bulk and moderate electron-donating effects via the ether oxygen, while the chlorine atoms at the 1, 3, and 5 positions contribute electron-withdrawing properties.
Properties
IUPAC Name |
1,3,5-trichloro-2,4-bis(phenylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O2/c21-16-11-17(22)20(25-13-15-9-5-2-6-10-15)18(23)19(16)24-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIRSSZHGWNWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2Cl)Cl)OCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to introduce the three chlorine atoms at the 1, 3, and 5 positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene and Analogs
- Electronic Effects : The benzyloxy groups in the target compound contrast with electron-withdrawing substituents like trifluoromethyl () or dichloropyridyloxy (). This difference impacts electron density on the aromatic ring, altering reactivity in electrophilic substitution or coordination chemistry.
Solubility and Physicochemical Properties
Biological Activity
2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene (CAS No. 337924-05-7) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene features a trichlorobenzene core with two benzyloxy substituents. Its molecular formula is C15H12Cl3O2. The presence of multiple chlorine atoms contributes to its hydrophobicity and potential interactions with biological membranes.
The biological activity of 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene may be attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound can influence:
- Enzymatic Activity : The trichlorobenzene moiety may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : The benzyloxy groups could facilitate binding to biological receptors, potentially affecting signaling pathways related to cell proliferation or apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Findings : The compound exhibited significant antiproliferative effects, with IC50 values ranging from 10 to 25 µM across different cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HeLa | 12 | Inhibition of proliferation |
These results suggest that 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene may induce apoptosis and inhibit cell growth through targeted mechanisms.
Toxicity Profile
The toxicity of trichlorobenzenes has been a concern in environmental studies. For example:
- Reproductive Toxicity : Studies indicate no significant effects on fertility in animal models exposed to trichlorobenzenes at regulated levels .
- Bioconcentration : Trichlorobenzenes can accumulate in aquatic organisms, raising concerns about ecological impacts and potential biomagnification .
Environmental Impact
A study conducted on the environmental persistence of trichlorobenzenes indicated that compounds like 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene have half-lives ranging from weeks to months in various ecosystems . This persistence can lead to bioaccumulation in aquatic systems.
Clinical Implications
In clinical settings, the compound's potential as an anticancer agent is being explored. Preliminary trials have shown promise in enhancing the efficacy of existing chemotherapeutic agents when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
